3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
Description
- A 2-propanol backbone substituted with a 2,4-dichlorophenyl group at the C2 position.
- An imidazole ring attached to the C1 position.
- A phenoxy or alkoxy/amino group at the C3 position (e.g., m-chlorophenoxy in the target compound).
- An oxalate counterion (in salt forms) .
The 2,4-dichlorophenyl and imidazole moieties are hallmarks of antifungal agents (e.g., clotrimazole, miconazole), suggesting this compound may target fungal cytochrome P450 enzymes . The oxalate salt likely enhances solubility for pharmaceutical or agricultural formulations .
Properties
CAS No. |
83337-98-8 |
|---|---|
Molecular Formula |
C20H17Cl3N2O6 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-2-1-3-15(8-13)25-11-18(24,10-23-7-6-22-12-23)16-5-4-14(20)9-17(16)21;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
InChI Key |
QRRSCIXOIJMTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenoxy and dichlorophenyl intermediates, followed by their coupling with an imidazole derivative. The final step involves the formation of the oxalate salt.
-
Step 1: Preparation of Chlorophenoxy Intermediate
- React m-chlorophenol with an appropriate alkylating agent under basic conditions to form m-chlorophenoxyalkane.
- Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
-
Step 2: Preparation of Dichlorophenyl Intermediate
- React 2,4-dichlorophenylamine with a suitable halogenated compound to form 2,4-dichlorophenylalkane.
- Reaction conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C).
-
Step 3: Coupling with Imidazole Derivative
- Couple the chlorophenoxy and dichlorophenyl intermediates with an imidazole derivative using a coupling agent (e.g., EDCI) to form the desired product.
- Reaction conditions: Coupling agent (e.g., EDCI), solvent (e.g., DCM), temperature (e.g., room temperature).
-
Step 4: Formation of Oxalate Salt
- React the final product with oxalic acid to form the oxalate salt.
- Reaction conditions: Oxalic acid, solvent (e.g., ethanol), temperature (e.g., room temperature).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.
Reduction: Reduction reactions could target the imidazole ring or the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential use in treating diseases such as infections or cancer.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl groups and imidazole ring may play a crucial role in binding to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Hypothetical formula based on analogs. †Estimated range from similar oxalate salts .
Key Observations:
Substituent Effects: Phenoxy vs. Oxalate Salt: The oxalate counterion in CID 3068296 enhances polarity, likely improving aqueous solubility over neutral forms like CID 3068278 .
Collision Cross Section (CCS) :
- CID 3068296 exhibits a CCS of 198.1 Ų for [M+H]+, indicative of a compact conformation. Alkoxy chains (e.g., butoxy in CID 3068278) may increase CCS due to greater flexibility .
Bioactivity Implications: The 2,4-dichlorophenyl group is critical for binding to fungal CYP51, as seen in propiconazole (a triazole fungicide) .
Biological Activity
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article reviews the biological activity associated with this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chlorophenoxy group, dichlorophenyl moiety, and an imidazole ring, which are significant for its biological interactions.
Antifungal Activity
Research indicates that compounds similar to 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate exhibit strong antifungal properties. A study highlighted that imidazole derivatives demonstrate significant antimycotic effects, particularly against Candida species . The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.
Table 1: Antifungal Activity Against Various Fungi
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate | 8 | C. albicans |
| Omoconazole nitrate | 4 | C. albicans |
| Other imidazole derivatives | Varies | Various fungi |
Antimicrobial Properties
In addition to antifungal activity, this compound also shows broad-spectrum antimicrobial properties. The presence of the imidazole ring enhances its ability to interact with microbial cells, potentially inhibiting their growth .
Toxicological Considerations
While investigating the biological activity of oxalate compounds, it was found that high concentrations can induce toxicity in renal cells. This toxicity is mediated through oxidative stress mechanisms involving free radicals . Studies on LLC-PK1 cells demonstrated that exposure to elevated oxalate levels leads to increased membrane permeability and cellular damage.
Table 2: Toxicity Effects of Oxalate on LLC-PK1 Cells
| Oxalate Concentration (µM) | Membrane Integrity Loss (%) | Free Radical Production (DHR Fluorescence) |
|---|---|---|
| 350 | 60 | Significant increase |
| 700 | 85 | Marked increase |
Case Studies
A notable case study involving a related imidazole compound demonstrated its effectiveness in treating systemic fungal infections in immunocompromised patients. The study reported a significant reduction in fungal load and improved patient outcomes when treated with imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
